2,6-二氟吡啶-4-腈

描述

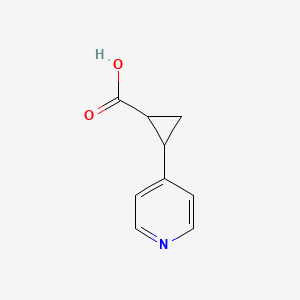

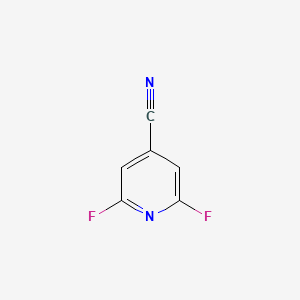

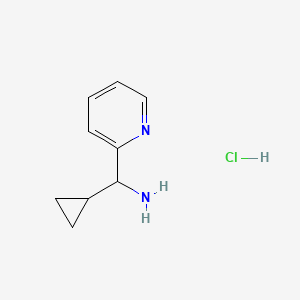

2,6-Difluoropyridine-4-carbonitrile is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules due to their reactivity and the unique properties imparted by the fluorine atoms and the nitrile group.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile involves reactions with bisnucleophiles, indicating a versatile approach to building trifluoromethylated N-heterocycles . Similarly, the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile to its dichloro analog and subsequent derivatives demonstrates the reactivity of such compounds and their potential for further functionalization . Additionally, electrochemical strategies have been employed to synthesize related compounds, such as 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles, showcasing the utility of environmentally friendly and atom-economical methods in the synthesis of complex fluorinated pyridines .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated pyridines. For example, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was elucidated using this method . Structural differences in related compounds, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been revealed through X-ray diffraction, highlighting the influence of different substituents on the pyridine core .

Chemical Reactions Analysis

The reactivity of fluorinated pyridines allows for a variety of chemical transformations. The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been proposed, indicating the potential for cycloaddition reactions . The reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative further exemplifies the diverse chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-vis absorption and fluorescence spectroscopy have been used to study these properties. For instance, the absorption and fluorescence spectra of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been recorded, and the effects of solvents on these spectra have been interpreted . Theoretical calculations, such as vibrational spectral features and molecular docking analysis, provide insights into the biological activity and reactive zones of molecules like 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile .

科学研究应用

合成和光谱分析:

- 2,6-二氟吡啶-4-腈衍生物已被合成并进行了结构分析,揭示了超分子结构和光谱特征的独特性质。例如,化合物 2-肼基-6-甲基-4-(甲氧基甲基)-5-硝基吡啶-3-腈在溶液中表现出独特的 NH⋯O 和 NH⋯N 相互作用,具体取决于浓度。这些相互作用对于理解化合物在不同环境中的行为非常重要 (Tranfić 等人,2011)。

结构和能量性质:

- 2,6-二氟吡啶-4-腈衍生物的结构和能量性质一直是研究的重点。例如,通过氟原子的亲核取代获得的四叠氮吡啶-4-腈因其形成焓和冲击敏感性而受到研究,展示了该化合物在高能材料应用中的潜力 (Chapyshev 等人,2017)。

光学和荧光性质:

- 各种 2,6-二氟吡啶-4-腈衍生物的光学性质,包括紫外可见吸收和荧光光谱,已得到广泛研究。这些性质对于在材料科学和光物理学中的应用至关重要。例如,在不同溶剂中记录的某些衍生物的荧光光谱揭示了取代基对发射光谱的影响,有助于开发发光材料 (Jukić 等人,2010)。

光聚合过程:

- 2,6-二氟吡啶-4-腈衍生物已被应用于监测光聚合过程。例如,2-氨基-4,6-二苯基-吡啶-3-腈传感器在跟踪光聚合进程方面显示出高灵敏度,显着提高了聚合物生产中的效率和控制 (Ortyl 等人,2019)。

X 射线晶体学和机理研究:

- X 射线晶体学已用于确定 2,6-二氟吡啶-4-腈衍生物的结构,有助于了解它们的化学行为和与其他化合物的相互作用。例如,已经研究了 5-氨基-1-(2,6-二氯-4-(三氟甲基)苯基)-1H-吡唑-3-腈的晶体结构和反应机理,提供了对该化合物反应性和在合成化学中潜在应用的见解 (Liu 等人,2013)。

安全和危害

2,6-Difluoropyridine-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this chemical .

未来方向

Fluorinated pyridines, including 2,6-Difluoropyridine-4-carbonitrile, have been steadily increasing in interest due to their potential applications in various fields . They are particularly interesting in the search for new agricultural products having improved physical, biological, and environmental properties . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

属性

IUPAC Name |

2,6-difluoropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSBZDSBLTTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652163 | |

| Record name | 2,6-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoropyridine-4-carbonitrile | |

CAS RN |

51991-35-6 | |

| Record name | 2,6-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)

![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)